An In-depth Technical Guide to the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane from Tropinone
An In-depth Technical Guide to the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane from Tropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, a bicyclic diamine of significant interest in medicinal chemistry, starting from the readily available tropinone. The synthesis primarily involves a two-step process: a Schmidt rearrangement of tropinone to form a bicyclic lactam, followed by the reduction of this intermediate.
Synthetic Pathway Overview
The conversion of tropinone to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane is a well-established transformation in organic synthesis. The core of this process lies in the expansion of the six-membered ring of the tropane skeleton to a seven-membered diazepane ring system.
The first step is a Schmidt rearrangement, a reaction that converts a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid. In this case, tropinone is treated with sodium azide in the presence of concentrated sulfuric acid to yield the lactam intermediate, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
The subsequent step involves the reduction of the lactam functionality. This is commonly achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the desired product, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane from tropinone.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (Schmidt Rearrangement)
This procedure details the formation of the bicyclic lactam intermediate from tropinone.[1][2]
Materials:
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Tropinone
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Anhydrous Chloroform (CHCl₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Azide (NaN₃)
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Ice
Procedure:
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In a suitable reaction vessel, a mixture of tropinone in anhydrous chloroform is prepared.
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The mixture is cooled to -20 °C using an appropriate cooling bath.
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Concentrated sulfuric acid is added dropwise to the cooled mixture, ensuring the temperature is maintained.
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Sodium azide is then added slowly in portions.
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After the addition is complete, the reaction mixture is stirred at 50 °C for an additional 2 hours.[2]
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The reaction mixture is then carefully poured into a beaker containing ice.
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The resulting solid precipitate is collected by filtration and washed thoroughly with chloroform.
Step 2: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (Lactam Reduction)
This protocol describes the reduction of the lactam intermediate to the final bicyclic diamine product.[1]
Materials:
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9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
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Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
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Sodium Sulfate (Na₂SO₄)
Procedure:
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A suspension of lithium aluminum hydride in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (e.g., argon) and cooled to 0 °C.
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A solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in THF is added dropwise to the LiAlH₄ suspension.
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The reaction mixture is stirred at room temperature for 14 hours.
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After the reaction is complete, the mixture is cooled to 0 °C, and water is cautiously added dropwise to quench the excess LiAlH₄.
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The resulting precipitate is filtered off and washed with dichloromethane.
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The combined filtrate is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The final product can be further purified if necessary.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental procedures.
Table 1: Reagent Quantities for the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tropinone | 139.19 | 16.7 g | 0.120 mol |
| Sodium Azide | 65.01 | 15.6 g | 0.240 mol |
| Sulfuric Acid (conc.) | 98.08 | 37.5 mL | - |
| Chloroform (anhydrous) | 119.38 | 120 mL | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Time | Yield | Reference |
| 1 | Schmidt Rearrangement | -20 °C to 50 °C | - | - | [1][2] |
| 2 | Lactam Reduction | 0 °C to Room Temp. | 14 h | 80% | [1] |
| Overall | - | - | - | 61% | [2] |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
